(2E)-1-(4-chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one
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Overview
Description
4’-Chloro-2-hydroxy-3-methoxychalcone is a chemical compound with the empirical formula C16H13ClO3 and a molecular weight of 288.73. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system.
Preparation Methods
The synthesis of 4’-Chloro-2-hydroxy-3-methoxychalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 2-hydroxy-3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization .
Chemical Reactions Analysis
4’-Chloro-2-hydroxy-3-methoxychalcone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chalcone to its corresponding dihydrochalcone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and methanol, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
4’-Chloro-2-hydroxy-3-methoxychalcone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: This compound has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and diabetes due to its bioactive properties.
Mechanism of Action
The mechanism of action of 4’-Chloro-2-hydroxy-3-methoxychalcone involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes. Additionally, it can modulate signaling pathways related to oxidative stress and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
4’-Chloro-2-hydroxy-3-methoxychalcone can be compared with other similar compounds, such as:
- 3’-Chloro-2’-hydroxy-4-methoxychalcone
- 5’-Chloro-2’-hydroxy-4’-methoxychalcone
- 5’-Chloro-4,2’-dihydroxy-3-methoxychalcone
- 3’,5’-Dichloro-2’-hydroxy-4-methoxychalcone
These compounds share structural similarities but differ in the position and number of substituents on the phenyl rings, which can influence their chemical properties and biological activities .
Properties
Molecular Formula |
C16H13ClO3 |
---|---|
Molecular Weight |
288.72 g/mol |
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(2-hydroxy-3-methoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H13ClO3/c1-20-15-4-2-3-12(16(15)19)7-10-14(18)11-5-8-13(17)9-6-11/h2-10,19H,1H3/b10-7+ |
InChI Key |
DYKSORHKUYMVFH-JXMROGBWSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=C/C(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC=CC(=C1O)C=CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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